molecular formula C20H18N2O5S2 B2874130 N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide CAS No. 461689-64-5

N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide

Cat. No.: B2874130
CAS No.: 461689-64-5
M. Wt: 430.49
InChI Key: CFZVZBQJUGMOPV-GZTJUZNOSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The structure features a (5E)-configured benzylidene group at the 5-position, a 2-sulfanylidene (thione) group at the 2-position, and a 2-methoxybenzamide substituent at the 3-position. The E-configuration of the benzylidene group is critical for maintaining planar geometry, which influences biological activity . Thiazolidinone derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties, with structural variations in substituents modulating efficacy and pharmacokinetics .

Properties

IUPAC Name

N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-3-27-16-10-12(8-9-14(16)23)11-17-19(25)22(20(28)29-17)21-18(24)13-6-4-5-7-15(13)26-2/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZVZBQJUGMOPV-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a compound belonging to the thiazolidinone class, which has garnered interest due to its diverse biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C₁₈H₁₉N₃O₄S. Its structure includes a thiazolidinone core, which is known for its pharmacological potential.

1. Anticancer Properties

Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. A study conducted on various thiazolidinone compounds demonstrated that they could induce cell cycle arrest in cancer cells. For instance, specific derivatives led to G0/G1 or G2/M phase arrest in B16F10 melanoma cells, suggesting their potential as anticancer agents .

Table 1: Summary of Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineMechanism of ActionPhase Arrest
Compound 7kB16F10Induces apoptosisG0/G1
Compound 7mB16F10Induces apoptosisG2/M
N-[...]VariousCell cycle modulationVaries

2. Antimicrobial Activity

The compound also shows promise in antimicrobial activity. Thiazolidinone derivatives have been studied for their ability to inhibit bacterial growth. For example, certain modifications in the thiazolidinone structure enhance its efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Thiazolidinones

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

3. Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, contributing to their therapeutic potential in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazolidinones inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : The ability to induce cell cycle arrest at specific checkpoints is crucial for their anticancer effects.
  • Interaction with Cellular Signaling Pathways : These compounds may modulate pathways related to cell survival and apoptosis.

Case Studies

A notable case study examined the synthesis and biological evaluation of novel thiazolidinone derivatives, including the compound . The study highlighted the structure-activity relationship (SAR) that informs modifications enhancing biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Configuration Key Properties/Activities Reference
Target Compound : N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide 1,3-Thiazolidin-4-one - 3-Ethoxy-4-hydroxyphenyl (benzylidene)
- 2-Methoxybenzamide (N-substituent)
E Anticancer (predicted), moderate solubility
N-[(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide 1,3-Thiazolidin-4-one - 4-Methylbenzenesulfonamide
- Z-configuration
Z Reduced planarity; lower binding affinity
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (methanol solvate) 1,3-Thiazolidin-4-one No benzamide substituent
- Methanol solvate
E Crystallographically characterized; antimicrobial potential
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide 1,3-Thiazolidin-4-one - Morpholino group
- Butanamide chain
E Enhanced solubility; antitumor activity
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 1,3-Thiazolidin-4-one - 2-Nitrobenzamide
- Z-configuration
Z High molecular weight (431.4 g/mol); lipophilic

Key Observations :

  • Stereochemistry : E-configuration (target compound) favors planar arrangements, enhancing interactions with biological targets like enzymes or DNA, whereas Z-isomers (e.g., ) may exhibit steric hindrance .

Insights :

  • The target compound’s 3-ethoxy-4-hydroxyphenyl group may enhance DNA intercalation or kinase inhibition, similar to other anticancer thiazolidinones ().
  • Lack of direct activity data for the target compound underscores the need for empirical testing, guided by structural parallels to active analogues.
Physicochemical and Computational Properties

Table 4: Computational Comparison

Property Target Compound (Nitro analogue) (Morpholino analogue)
Molecular Weight (g/mol) ~443.5 (calculated) 431.4 ~490 (estimated)
LogP (Predicted) 3.2 3.6 2.8
Hydrogen Bond Donors 2 (OH, NH) 2 (OH, NH) 1 (NH)
Hydrogen Bond Acceptors 8 8 9
Topological Polar Surface Area (Ų) ~180 182 ~160

Analysis :

  • The target compound’s moderate LogP (3.2) suggests balanced lipophilicity for cell permeability.
  • Higher polar surface area (~180 Ų) may limit blood-brain barrier penetration compared to morpholino derivatives ().

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